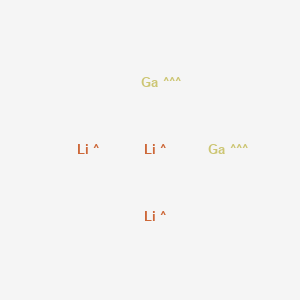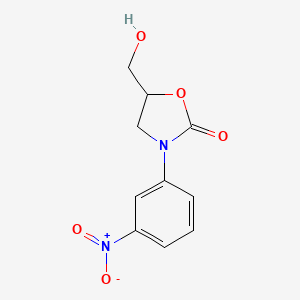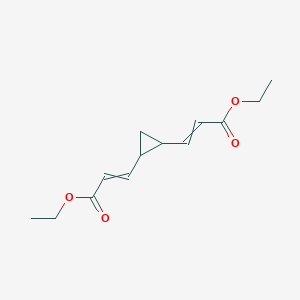
Indium--sulfanylidenemolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–sulfanylidenemolybdenum (1/1) is a compound that combines indium and molybdenum with a sulfanylidenemolybdenum moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium–sulfanylidenemolybdenum (1/1) typically involves the reaction of indium salts with molybdenum sulfide under controlled conditions. One common method is the solvothermal synthesis, where indium chloride and molybdenum disulfide are reacted in a solvent such as ethanol at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–sulfanylidenemolybdenum (1/1) may involve large-scale solvothermal reactors or chemical vapor deposition (CVD) techniques. These methods allow for the efficient and scalable production of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Indium–sulfanylidenemolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulfanylidenemolybdenum moiety can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxide and molybdenum oxide, while reduction may produce lower oxidation state indium and molybdenum compounds.
Scientific Research Applications
Indium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: It is being explored for its anticancer properties and as a drug delivery agent.
Industry: Indium–sulfanylidenemolybdenum (1/1) is used in the production of advanced materials, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which indium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In biological applications, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Indium selenide: Used in optoelectronic applications.
Molybdenum disulfide: Known for its lubricating properties and use in electronics.
Indium oxide: Used in transparent conductive coatings.
Comparison: Indium–sulfanylidenemolybdenum (1/1) is unique due to its combination of indium and molybdenum with a sulfanylidenemolybdenum moiety. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
65107-53-1 |
|---|---|
Molecular Formula |
InMoS |
Molecular Weight |
242.84 g/mol |
InChI |
InChI=1S/In.Mo.S |
InChI Key |
IRNKRNRCEFNXHG-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



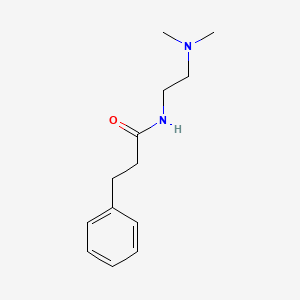
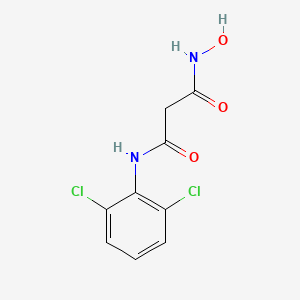


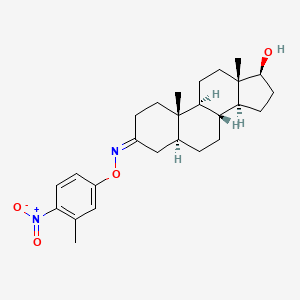
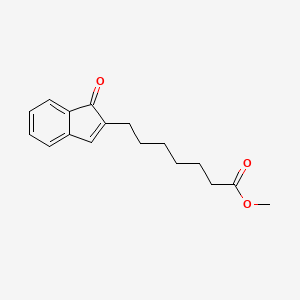
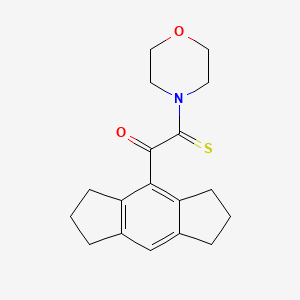
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
